molecular formula C14H16N6O4S B11531322 ethyl 2-{[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11531322
M. Wt: 364.38 g/mol
InChI Key: DJCOTHLUUCBEOZ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a nitro group, a tetrazole ring, and a cyclopentathiophene moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the tetrazole ring through cyclization reactions, followed by the introduction of the nitro group via nitration reactions. The final steps involve the formation of the cyclopentathiophene moiety and the esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with unique properties, such as high-energy materials or advanced polymers.

Mechanism of Action

The mechanism of action of ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group and tetrazole ring are likely involved in these interactions, potentially through hydrogen bonding or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other nitro-tetrazole compounds and cyclopentathiophene derivatives.

Uniqueness

  • The combination of the nitro group, tetrazole ring, and cyclopentathiophene moiety in a single molecule is unique, providing distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H16N6O4S

Molecular Weight

364.38 g/mol

IUPAC Name

ethyl 2-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H16N6O4S/c1-3-24-13(21)11-9-5-4-6-10(9)25-12(11)15-8(2)7-19-17-14(16-18-19)20(22)23/h3-7H2,1-2H3/b15-8+

InChI Key

DJCOTHLUUCBEOZ-OVCLIPMQSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)/N=C(\C)/CN3N=C(N=N3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N=C(C)CN3N=C(N=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.